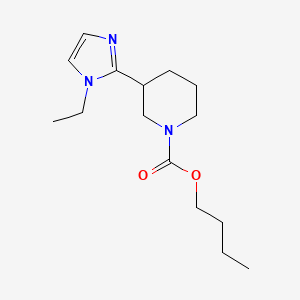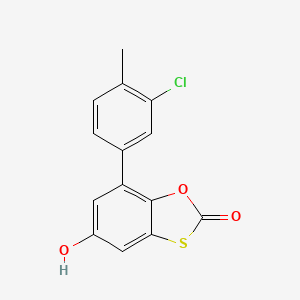![molecular formula C17H13ClN2O3 B5584887 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5584887.png)
3-chloro-4-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione derivatives, such as the compound , typically involves multi-step organic reactions. Nguyen and Dai (2023) described the preparation of related derivatives through a three-component reaction that yields the core 3-pyrroline-2-one structure, which can then be further modified to obtain pyrrolidine-2,3-diones (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,3-dione derivatives is confirmed using techniques such as NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI – HRMS). These techniques provide detailed information on the molecular configuration and the spatial arrangement of atoms within the molecule, crucial for understanding its chemical behavior (Nguyen & Dai, 2023).
Chemical Reactions and Properties
The chemical reactivity of 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is influenced by its functional groups. For instance, the presence of the 3-hydroxyphenylamino and chloro substituents can facilitate various organic reactions, including acylation, amidation, and substitution reactions. Jones et al. (1990) explored the acylation of related pyrrolidine-2,4-diones, highlighting the role of Lewis acids in such transformations (Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolidine-2,3-dione derivatives, including solubility, melting point, and optical properties, are influenced by their molecular structure. Compounds containing the pyrrolidine-2,3-dione core are generally characterized by strong fluorescence and solubility in common organic solvents, attributes that are important for their application in various fields, such as materials science (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of this compound are shaped by its heterocyclic core and the electron-donating and electron-withdrawing groups attached to it. These groups affect its reactivity towards nucleophilic and electrophilic agents, stability under various conditions, and its ability to form bonds with metals and other organic compounds. The synthesis and study of derivatives, as shown in the literature, shed light on the rich chemistry of pyrrolidine-2,3-dione derivatives and their potential utility in creating new materials and molecules with desired properties (Zarrouk et al., 2015).
Propiedades
IUPAC Name |
3-chloro-4-(3-hydroxyanilino)-1-(4-methylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-5-7-12(8-6-10)20-16(22)14(18)15(17(20)23)19-11-3-2-4-13(21)9-11/h2-9,19,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDWCFNRPDDPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5584819.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5584826.png)
![3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5584847.png)
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5584854.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5584864.png)
![methyl 3-{[(3-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5584867.png)


![N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5584883.png)
![3-{5-[1-(2-pyridinyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5584890.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-morpholinecarboxamide](/img/structure/B5584895.png)
![N,3,5,7-tetramethyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B5584901.png)